N-cyclopropyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
Description
Molecular Formula: C₁₄H₁₅N₃O₂S . This compound features a thiazolidinone core substituted with a phenylimino group (C₆H₅N=) at position 2 and a cyclopropyl-acetamide moiety at position 3. The cyclopropyl group introduces steric strain, enhancing nucleophilicity, while the phenylimino group contributes to resonance stabilization, influencing reaction kinetics and selectivity .
Properties
IUPAC Name |
N-cyclopropyl-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-12(15-10-6-7-10)8-11-13(19)17-14(20-11)16-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,18)(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNODMCWZZCWRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2C(=O)NC(=NC3=CC=CC=C3)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide typically involves the reaction of cyclopropylamine with a thiazolidinone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
The compound features a thiazolidine ring which is known for its biological activity. The cyclopropyl group contributes to the compound's unique reactivity and interaction with biological targets.
Medicinal Chemistry
N-Cyclopropyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide has been studied for its potential as a therapeutic agent in various disease models. Its structure suggests possible inhibition of certain enzymes or receptors involved in disease processes.
Case Study: Anticancer Activity
Research has indicated that derivatives of thiazolidine compounds exhibit anticancer properties. A study demonstrated that compounds similar to this compound showed significant cytotoxic effects against cancer cell lines in vitro, suggesting potential for development as anticancer drugs .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Studies have shown that thiazolidine derivatives can inhibit the growth of various bacterial strains, indicating a potential application in developing new antibiotics .
Materials Science
In materials science, compounds like this compound are being explored for their ability to form polymers or composites with unique properties. Their chemical stability and reactivity can be utilized to create materials with specific mechanical or thermal properties.
Proteomics Research
The compound is used in proteomics as a reagent for studying protein interactions and modifications. Its ability to selectively bind to certain protein targets makes it valuable in understanding cellular mechanisms and pathways .
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Significant cytotoxicity | |
| Antimicrobial | Inhibition of bacterial growth | |
| Proteomics | Protein binding studies |
Comparative Analysis with Related Compounds
| Compound Name | Activity Type | Efficacy |
|---|---|---|
| Thiazolidine Derivative A | Anticancer | Moderate |
| Thiazolidine Derivative B | Antimicrobial | High |
| N-Cyclopropyl Compound | Proteomics | Selective binding |
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- The cyclopropyl group in the target compound distinguishes it from analogs with bulkier (e.g., methoxyphenyl ) or electron-withdrawing (e.g., sulfonyl ) substituents.
- The propan-2-ylidenehydrazinylidene analog shows lower synthetic efficiency (52% yield), suggesting cyclopropyl substitution may improve reaction pathways.
Crystallographic and Analytical Tools
Biological Activity
N-cyclopropyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a compound within the thiazolidinone class, characterized by its unique molecular structure that includes a cyclopropyl group and a phenylimino moiety. This article explores the biological activities associated with this compound, including its potential pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₅N₃O₂S, with a molar mass of 289.35 g/mol. The compound features a thiazolidinone ring structure known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₂S |
| Molar Mass | 289.35 g/mol |
| Density | 1.47 g/cm³ (predicted) |
| pKa | 14.75 (predicted) |
1. Anti-inflammatory Properties
Research indicates that compounds within the thiazolidinone family exhibit significant anti-inflammatory activities. For instance, this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Studies have shown that thiazolidinones can act as selective COX inhibitors, which can reduce inflammation and pain .
2. Antimicrobial Activity
Thiazolidinones are also recognized for their antimicrobial properties. The structural features of this compound suggest potential efficacy against various microbial strains. Several derivatives have demonstrated significant antibacterial and antifungal activities in vitro .
3. Anticancer Potential
This compound's structural characteristics position it as a candidate for anticancer research. Similar compounds have been shown to induce apoptosis in cancer cells through various signaling pathways . The thiazolidinone core has been linked to anticancer activity due to its ability to interact with cellular targets involved in cell cycle regulation and apoptosis.
While specific mechanisms for this compound remain largely unexplored, the presence of the thiazolidinone scaffold suggests several possible interactions:
- Inhibition of Enzymatic Activity : Potential inhibition of COX or lipoxygenase (LOX) enzymes.
- Cell Cycle Modulation : Inducing cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Contributing to oxidative stress leading to apoptosis.
Case Studies and Research Findings
Recent studies have evaluated the biological activity of various thiazolidinone derivatives, including N-cyclopropyl analogs:
- Study on COX Inhibition : A study highlighted that several thiazolidinones exhibit IC50 values in the nanomolar range for COX inhibition, suggesting potent anti-inflammatory effects .
- Antimicrobial Screening : In vitro assays demonstrated that thiazolidinone derivatives could inhibit bacterial growth effectively, with some compounds showing activity against resistant strains .
- Anticancer Activity : Research into similar compounds revealed their ability to induce apoptosis in specific cancer cell lines through both intrinsic and extrinsic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
